molecular formula C27H26ClN3O3 B2515965 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1110972-23-0

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2515965
CAS No.: 1110972-23-0
M. Wt: 475.97
InChI Key: SNWAHZDXTOZMQU-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidin-2-one core, a benzimidazole ring, and a chlorophenoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole ring, followed by the introduction of the chlorophenoxy group and the pyrrolidin-2-one moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1-piperazinecarboxylate
  • N-(3-(4-chlorophenoxy)-2-hydroxypropyl)saccharin
  • 1-(2-(3-chlorophenoxy)acetyl)carbohydrazonoyl-2-naphthyl 4-ethoxybenzoate

Uniqueness

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-2-4-8-24(18)30-15-19(14-26(30)33)27-29-23-7-3-5-9-25(23)31(27)16-21(32)17-34-22-12-10-20(28)11-13-22/h2-13,19,21,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWAHZDXTOZMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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